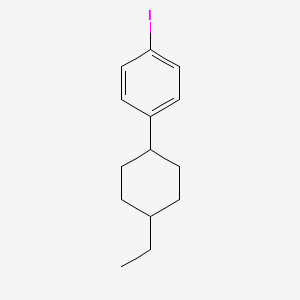
2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine and nitro functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone typically involves the bromination of 1-(2-bromo-3-nitrophenyl)ethanone. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-amino-1-(2-bromo-3-nitrophenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone serves as a versatile intermediate for the preparation of more complex molecules
Biology
The compound’s derivatives have been studied for their biological activities. For instance, some derivatives exhibit antimicrobial and anticancer properties, making them potential candidates for drug development.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. Research has focused on their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism by which 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(3-nitrophenyl)ethanone
- 2-Bromo-1-(4-nitrophenyl)ethanone
- 2-Bromo-1-(2-chlorophenyl)ethanone
Uniqueness
Compared to similar compounds, 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups on the phenyl ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the specific positioning of these groups can influence the compound’s biological activity and selectivity in various applications.
Propiedades
Fórmula molecular |
C8H5Br2NO3 |
|---|---|
Peso molecular |
322.94 g/mol |
Nombre IUPAC |
2-bromo-1-(2-bromo-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2NO3/c9-4-7(12)5-2-1-3-6(8(5)10)11(13)14/h1-3H,4H2 |
Clave InChI |
FZMQHNQJVIEPIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)




![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)




![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)
![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)
